5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
Description
5-Chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a nicotinamide derivative with a multi-substituted pyridine core. The compound features:
- Chlorine at position 5 of the pyridine ring, which may enhance electrophilic interactions in biological targets.
- A tetrahydro-2H-pyran-4-yl oxy group at position 6, contributing to solubility and steric bulk.
Nicotinamide derivatives are widely studied for their roles as kinase inhibitors, enzyme modulators, and antimicrobial agents.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-15-10-12(16(21)19-6-3-14-2-1-9-24-14)11-20-17(15)23-13-4-7-22-8-5-13/h1-2,9-11,13H,3-8H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHAGIJVSGFFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinamide core with several substituents that contribute to its biological properties. The presence of a chloro group, a tetrahydro-2H-pyran moiety, and a thiophene ring are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide |
| Molecular Formula | C15H18ClN3O3S |
| Molecular Weight | 345.83 g/mol |
| CAS Number | 1903810-58-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The nicotinamide structure is known to play a role in various metabolic pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide).
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : Its structural components allow it to bind selectively to receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activity
Research indicates that 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrate that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives, providing insights into the potential applications of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide.
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of similar nicotinamide derivatives and found significant activity against Staphylococcus aureus and Escherichia coli .
- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in human cell lines .
- Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various nicotinamide derivatives on cancer cell lines, revealing that modifications to the structure can enhance potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Substituent Position and Electronic Effects :
- The chlorine at C5 in the target compound and C6 in compound 72a may alter electron density, affecting binding to targets like kinases.
- Fluorine in compound 28 and 72a enhances electronegativity and metabolic stability.
Heterocyclic Modifications: The thiophen-2-yl ethyl group in the target compound vs. Tetrahydro-2H-pyran (THP) groups in the target compound and compound improve solubility but differ in substitution patterns (C4-THP vs. C2-THP), affecting conformational flexibility.
Amide vs. Ester Functionality :
- The target compound’s amide linkage (vs. methyl ester in compound ) likely enhances in vivo stability and target affinity due to reduced hydrolysis.
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
